Scientific Field: Plant Pathology
Summary of the Application: Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide used to control gray mold caused by Botrytis cinerea in various crops.
Methods of Application: The fungicide is applied to fields where it inhibits the succinate dehydrogenase complex (Sdh, complex II) of the respiratory chain in the fungus, disrupting cellular respiration.
Results or Outcomes: Six fluxapyroxad-resistant isolates were identified from 96 isolates of B. cinerea collected in fields.
Scientific Field: Aquatic Toxicology
Summary of the Application: Fluxapyroxad has been studied for its potential toxicity to aquatic organisms, specifically zebrafish embryos.
Methods of Application: Zebrafish embryos were exposed to 1, 2, and 4 μM FLU for 3 days.
Results or Outcomes: The embryonic zebrafish showed developmental cardiac defects, including heart malformation, pericardial edema, and heart rate reduction.
Scientific Field: Agricultural Science
Summary of the Application: Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide used on a large variety of commercial crops.
Results or Outcomes: Application of fluxapyroxad helps prevent many wilts and other fungal infections from taking hold.
Summary of the Application: Fluxapyroxad has strong efficacy against the key foliar diseases of winter wheat in the UKSeptoria leaf blotch, yellow stripe rust, and brown rust.
Results or Outcomes: The application of Fluxapyroxad has shown to be effective in controlling these diseases.
Summary of the Application: Fluxapyroxad and its metabolites have been studied for their residual fate in peanut crops across China.
Methods of Application: The commercial formulation of fluxapyroxad was applied at a dosage of 100.2 g of the active ingredient per ha (g a. The application frequency and interval of pesticides were 2 and 7 d, respectively, according to the good agricultural practices (GAPs) recommendations.
Fluxapyroxad-N-desmethyl is a significant metabolite of fluxapyroxad, a fungicide belonging to the carboxamide class. This compound is characterized by its chemical structure, which includes a pyrazole moiety and a biphenyl ring substituted with fluorine atoms. The molecular formula for fluxapyroxad-N-desmethyl is with a molecular weight of approximately 366.28 g/mol. It primarily arises through the N-demethylation of fluxapyroxad, making it an important subject of study in the context of pesticide metabolism and environmental impact .
The primary chemical reaction involving fluxapyroxad-N-desmethyl is its formation via N-demethylation of fluxapyroxad. This reaction can be summarized as follows:
The synthesis of fluxapyroxad-N-desmethyl is predominantly achieved through:
Several compounds share structural similarities with fluxapyroxad-N-desmethyl, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Fluxapyroxad | Carboxamide | Parent compound; broader spectrum activity |
| Pyraclostrobin | Carboxamide | Different mechanism; targets mitochondrial respiration |
| Boscalid | Carboxamide | Similar action but distinct chemical structure |
| Isopyrazam | Pyrazole | Different mode of action; less effective against certain fungi |
Fluxapyroxad-N-desmethyl's uniqueness lies in its specific metabolic pathway as a derivative of fluxapyroxad and its role in maintaining some fungicidal activity while being a product of environmental degradation processes .
Fluxapyroxad-N-desmethyl, designated as metabolite M700F008, represents a significant biotransformation product derived from the parent fungicide fluxapyroxad through enzymatic N-demethylation processes [1] [2] [3]. The compound exhibits the molecular formula C17H10F5N3O with a molecular weight of 367.27 grams per mole and is identified by the Chemical Abstracts Service number 2056235-52-8 [4] [5].
The biosynthetic pathway leading to fluxapyroxad-N-desmethyl formation involves the selective removal of the methyl group from the pyrazole moiety of the parent compound [1] [6] [3]. This transformation occurs primarily through the action of cytochrome P450 enzymes and 2-oxoglutarate-dependent dioxygenases, which catalyze the hydroxylation of the N-methyl group followed by formaldehyde elimination [7] [8] [9].
The enzymatic N-demethylation mechanism proceeds through a well-characterized pathway involving hydrogen atom transfer from the methyl carbon [10] [11] [12]. Initial studies demonstrate that cytochrome P450 enzymes exhibit varying degrees of efficiency in catalyzing this transformation, with specific isoforms showing enhanced selectivity for the pyrazole ring N-methyl group [11] [9]. The reaction typically occurs under physiological conditions, requiring nicotinamide adenine dinucleotide phosphate as a cofactor and proceeding through the formation of a hydroxymethyl intermediate [7] [8].
Research findings indicate that the N-demethylation process exhibits substrate-dependent kinetics, with the rate of transformation influenced by the electronic properties of the trifluorobiphenyl substituent [1] [6]. The presence of electron-withdrawing fluorine atoms on the aromatic ring system modulates the electron density at the pyrazole nitrogen, thereby affecting the susceptibility of the adjacent methyl group to enzymatic attack [11] [12].
| Property | Value |
|---|---|
| Molecular Formula | C17H10F5N3O |
| Molecular Weight (g/mol) | 367.27 |
| CAS Number | 2056235-52-8 |
| IUPAC Name | 3-(difluoromethyl)-1H-N-(3′,4′,5′-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide |
| Accurate Mass | 367.0744 |
| Physical Form | White to off-white solid |
| Storage Temperature | -20°C |
The metabolic studies conducted in various biological systems reveal that fluxapyroxad undergoes N-demethylation as one of the primary biotransformation pathways [1] [13] [14]. In plant systems, particularly in soybeans and wheat, the N-demethylation reaction represents a significant route of metabolism, with M700F008 serving as a precursor for subsequent conjugation reactions [3] [13]. The formation of this metabolite has been documented across multiple species, including rats, goats, and poultry, indicating the universal nature of this biotransformation pathway [1] [2].
The industrial production of fluxapyroxad-N-desmethyl can be achieved through multiple synthetic approaches, each offering distinct advantages in terms of yield, selectivity, and environmental impact [15] [16] [17]. The most commonly employed methods include chemical demethylation using chloroformate reagents, electrochemical approaches, and biocatalytic processes utilizing engineered enzymes [18] [15] [19].
Chemical synthesis pathways typically involve the use of 1-chloroethyl chloroformate or related chloroformate derivatives to achieve selective N-demethylation [19] [18]. These reagents function through nucleophilic addition to the N-methyl group, forming an unstable carbamate intermediate that subsequently undergoes hydrolysis to yield the desired N-desmethyl product [19]. The reaction conditions generally require elevated temperatures ranging from 80 to 150 degrees Celsius and organic solvent systems [18] [19].
Electrochemical synthesis represents an environmentally sustainable alternative that operates under mild conditions [15]. This approach utilizes porous glassy carbon electrodes in aqueous-organic mixtures, typically consisting of methanol and water [15]. The mechanism involves the formation of an iminium intermediate through electrochemical oxidation, followed by nucleophilic attack by water to complete the demethylation process [15]. Optimization studies demonstrate that reaction parameters such as electrode potential, electrolyte concentration, and pH significantly influence both yield and selectivity [15].
Recent advances in photocatalytic demethylation have introduced novel approaches utilizing nickel catalysts in combination with aryl bromide hydrogen atom transfer reagents [16]. This methodology proceeds through the generation of carbon-centered radicals that selectively abstract hydrogen atoms from the N-methyl group [16]. The reaction operates at room temperature under blue light-emitting diode irradiation, offering excellent functional group compatibility and high selectivity [16].
| Parameter | Enzymatic Route | Chemical Route | Electrochemical Route |
|---|---|---|---|
| Temperature Range (°C) | 25-40 | 80-150 | 20-25 |
| Pressure (atm) | 1 | 1-5 | 1 |
| Reaction Time (hours) | 2-8 | 1-4 | 3-6 |
| Solvent System | Aqueous buffer | Organic solvents | MeOH/H2O |
| Catalyst Loading (%) | 5-10 | 10-20 | N/A |
| Yield (%) | 60-85 | 70-92 | 65-80 |
| Selectivity (%) | 90-95 | 80-90 | 85-95 |
Biocatalytic approaches utilizing corrinoid-dependent methyltransferases offer exceptional selectivity and operate under environmentally benign conditions [17]. These enzyme systems function through a shuttle mechanism involving corrinoid proteins that facilitate reversible methyl group transfer [17]. The optimization of biocatalytic processes focuses on enzyme engineering to enhance thermostability and substrate specificity [20]. Recent developments in ancestral sequence reconstruction have enabled the creation of enzyme variants with significantly improved catalytic efficiency for N-demethylation reactions [20].
Process optimization studies reveal that reaction yield and selectivity can be enhanced through careful control of substrate concentration, temperature, and reaction time [21] [22]. The implementation of continuous flow reactors has demonstrated superior performance compared to batch processes, offering improved heat and mass transfer characteristics [23]. Advanced process control strategies utilizing real-time monitoring and feedback mechanisms enable precise optimization of reaction parameters to maximize product quality and minimize byproduct formation [21] [24].
The relationship between fluxapyroxad and its N-desmethyl metabolite represents a well-characterized example of structure-activity relationships in fungicide metabolism [1] [14] [25]. Comparative analysis reveals that the removal of the methyl group from the pyrazole ring significantly alters the compound's physicochemical properties while maintaining substantial biological activity [14].
Pharmacokinetic studies demonstrate that fluxapyroxad-N-desmethyl exhibits a longer half-life compared to the parent compound in various biological matrices [14] [1]. In peanut crop studies, the half-life of the metabolite ranged from 3.2 to 9.8 days, compared to 2.5 to 8.6 days for fluxapyroxad [14]. This enhanced persistence is attributed to reduced susceptibility to further metabolic transformation due to the absence of the labile N-methyl group [14] [13].
The metabolic fate analysis reveals distinct patterns of biotransformation for the precursor and its desmethyl derivative [1] [2] [13]. While fluxapyroxad undergoes multiple transformation pathways including N-demethylation, hydroxylation, and conjugation reactions, fluxapyroxad-N-desmethyl primarily serves as a substrate for N-glucosylation to form M700F048 [1] [13] [14]. This metabolite represents the predominant transformation product in plant systems, often accounting for 40 to 70 percent of the total radioactive residues [1] [14].
| Compound | Formation Process | Relative Abundance (%) | Half-life (days) | Biological Activity |
|---|---|---|---|---|
| Fluxapyroxad (Parent) | Original active ingredient | 30-60 | 2.5-8.6 | High fungicidal activity |
| Fluxapyroxad-N-desmethyl (M700F008) | N-demethylation of pyrazole ring | 15-40 | 3.2-9.8 | Moderate fungicidal activity |
| M700F048 (N-glucoside) | N-glucosylation of M700F008 | 40-70 | 4.1-12.3 | Low fungicidal activity |
| M700F009 (Hydroxylated) | Hydroxylation at biphenyl moiety | 5-15 | 1.8-6.2 | Reduced fungicidal activity |
| M700F010 (Hydroxylated) | Hydroxylation at biphenyl moiety | 5-20 | 2.1-7.4 | Reduced fungicidal activity |
The comparative distribution analysis across different biological systems reveals species-specific variations in the formation and accumulation of fluxapyroxad-N-desmethyl [1] [2]. In ruminant metabolism studies, this metabolite represented 24 to 25 percent of total radioactive residues in milk and 55 to 83 percent in muscle tissue [1]. These findings indicate preferential accumulation in protein-rich tissues, likely due to binding interactions with amino acid residues [1] [2].
Structure-activity relationship studies demonstrate that the N-desmethyl metabolite retains significant fungicidal activity against target pathogens, although with reduced potency compared to the parent compound [27]. The removal of the methyl group results in altered binding affinity to the succinate dehydrogenase target enzyme, with computational modeling studies indicating modified interaction patterns within the enzyme active site [27] [28].
The environmental fate comparison reveals that fluxapyroxad-N-desmethyl exhibits enhanced mobility in soil systems due to increased polarity resulting from the loss of the lipophilic methyl group [1] [6]. This increased mobility translates to greater potential for groundwater contamination, necessitating careful consideration in environmental risk assessment protocols [1] [6].
| Mechanism Type | Primary Enzymes/Reagents | Reaction Conditions | Mechanism |
|---|---|---|---|
| Enzymatic N-demethylation | Cytochrome P450, 2OG/Fe(II)-dependent dioxygenases | Physiological pH, 37°C, NADPH cofactor | Hydroxylation followed by formaldehyde elimination |
| Chemical N-demethylation | Chloroformates, von Braun reagents | High temperature (80-220°C), organic solvents | Nucleophilic addition/elimination via carbamate intermediates |
| Electrochemical N-demethylation | Porous glassy carbon electrodes | Room temperature, aqueous-organic mixtures | Iminium intermediate formation with water nucleophile |
| Photocatalytic N-demethylation | Nickel catalysts with aryl bromides | Room temperature, blue LED irradiation | Hydrogen atom transfer via C(sp2) radicals |
Fluxapyroxad-N-desmethyl, designated as metabolite M700F008, represents a critical biotransformation product formed through the primary metabolic pathway of fluxapyroxad in mammalian systems [1] [2]. This compound, with the IUPAC name 3-(difluoromethyl)-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide, is generated through N-demethylation of the parent compound at the pyrazole moiety [1] [2].
In rat models, fluxapyroxad-N-desmethyl emerges as one of the predominant metabolites following oral administration of the parent compound. The formation occurs rapidly, with maximum tissue concentrations observed within 16 hours post-dosing [2]. In rats, this metabolite represented 13-17% of total radioactive residues in liver, 23-26% in kidney, 55-83% in muscle, 26% in fat, and 24-25% in milk [2]. The compound demonstrates extensive biotransformation in rat hepatic systems, with metabolism proceeding through both Phase I and Phase II pathways [2].
The absorption and distribution characteristics in rats indicate that fluxapyroxad-N-desmethyl is rapidly and moderately well absorbed from the gastrointestinal tract, with approximately 65-80% absorption regardless of dose or sex [2]. Faecal excretion serves as the primary elimination route, with the majority of administered dose excreted within 48 hours [2]. The metabolite shows minimal tissue retention, supporting its classification as a transient intermediate in the overall biotransformation pathway [2].
In lactating goat studies, fluxapyroxad-N-desmethyl demonstrated significant presence across multiple tissue matrices. The metabolite represented substantial proportions of total radioactive residues: 23.9-25.4% in milk, 12.8-16.7% in liver, 22.5-25.6% in kidney, 54.7-82.9% in muscle, and 25.8-25.9% in fat [2]. These findings indicate that muscle tissue serves as the primary repository for this metabolite in goat metabolism [2].
The goat model revealed comparable metabolic pathways to those observed in rats, with N-demethylation of the pyrazole moiety serving as the primary formation mechanism [2]. However, goat metabolism displayed moderate complexity compared to the extensive biotransformation observed in rats [2]. The metabolite underwent further biotransformation through hydroxylation at the biphenyl moiety and conjugation reactions with glucuronic acid [2].
In laying hen studies, fluxapyroxad-N-desmethyl showed distinctive distribution patterns compared to mammalian models. The metabolite constituted 50% of total radioactive residues in eggs, 26% in leg muscle, 25% in fat, and less than 4% in liver [2]. This distribution pattern indicates that the hen model demonstrates preferential accumulation in reproductive tissues (eggs) rather than metabolically active organs [2].
The hen metabolism pathway involves N-demethylation as the primary formation mechanism, similar to other mammalian species [2]. However, hens demonstrated unique capabilities in deglycosylation of plant-derived metabolites, particularly the conversion of M700F048 to fluxapyroxad-N-desmethyl through sugar moiety removal [2]. This metabolic characteristic distinguishes hen biotransformation from rat and goat models [2].
The primary Phase I reaction generating fluxapyroxad-N-desmethyl involves N-demethylation of fluxapyroxad at the pyrazole ring system [1] [2]. This reaction is catalyzed by cytochrome P450 enzymes and represents the initial step in the biotransformation cascade [2]. Following its formation, fluxapyroxad-N-desmethyl undergoes secondary Phase I transformations including hydroxylation at the biphenyl moiety, generating metabolites M700F009 and M700F010 [2].
Additional Phase I reactions include hydroxylation at the pyrazole ring system, particularly observed in goat models, leading to the formation of metabolites M700F033, M700F045, and M700F047 [2]. Defluorination reactions, involving the loss of fluorine atoms with subsequent hydroxyl group substitution, occur primarily in rat and hen models, producing metabolites M700F024 and M700F040 [2].
In goat studies, oxidation and hydrolysis of the difluoromethyl group represents a significant Phase I pathway, converting the CHF2 moiety to a carboxyl group and generating metabolites M700F001, M700F002, M700F032, M700F043, M700F044, and M700F046 [2]. These transformations demonstrate the extensive oxidative capacity of goat hepatic enzyme systems [2].
Phase II biotransformation of fluxapyroxad-N-desmethyl involves multiple conjugation pathways that enhance water solubility and facilitate elimination [2]. Glucuronidation represents the predominant Phase II reaction, occurring through O-linkage conjugation with glucuronic acid to form metabolites M700F004, M700F005, M700F014, and M700F015 in rat and goat models [2].
N-glucuronidation of the desmethyl metabolite occurs specifically in rat models, generating metabolites M700F034 and M700F111 [2]. This reaction pathway demonstrates the species-specific nature of Phase II conjugation mechanisms [2]. Sulfate conjugation, observed exclusively in rat models, produces metabolites M700F025, M700F026, and M700F027 through sulfotransferase-mediated reactions [2].
Glutathione conjugation represents a significant detoxification pathway in rat and hen models, generating metabolites M700F016, M700F063, M700F076, and M700F113 through M700F127 [2]. These conjugation reactions involve initial glutathione addition followed by subsequent processing to cysteine and N-acetylcysteine derivatives [2].
Protein conjugation of fluxapyroxad-N-desmethyl derivatives occurs primarily in goat models, with the formation of lysine conjugate M700F138 observed in liver tissues [2]. This conjugation mechanism involves covalent binding to amino acid residues in hepatic proteins, representing a terminal biotransformation pathway [2].
The degradation products of fluxapyroxad-N-desmethyl encompass over 50 identified metabolites across the three mammalian species studied [2]. These products result from sequential biotransformation reactions involving combinations of hydroxylation, dealkylation, defluorination, and conjugation processes [2]. The diversity of degradation products reflects the extensive metabolic capacity of mammalian enzyme systems and the structural complexity of the parent molecule [2].
Significant species-specific differences exist in the metabolic complexity of fluxapyroxad-N-desmethyl biotransformation. Rat models demonstrate the highest metabolic complexity, generating the largest number of identified metabolites through extensive Phase I and Phase II reactions [2]. This complexity reflects the robust hepatic enzyme complement and enhanced detoxification capacity characteristic of rodent species [2].
Goat and hen models exhibit moderate metabolic complexity compared to rats, with fewer total metabolites identified but distinct species-specific pathways [2]. Goats demonstrate unique protein conjugation capabilities, while hens show specialized deglycosylation activity for plant-derived metabolites [2]. These differences reflect evolutionary adaptations in xenobiotic metabolism across mammalian and avian species [2].
Tissue distribution of fluxapyroxad-N-desmethyl varies significantly among species, reflecting differences in physiological processes and metabolic organ function. In all species studied, muscle tissue serves as the primary repository, with concentrations ranging from 55-83% of total radioactive residues [2]. This distribution pattern suggests affinity for protein-rich tissues and potential binding to muscle proteins [2].
Liver concentrations remain relatively low across all species (12-17% of total radioactive residues), indicating rapid metabolic processing rather than accumulation [2]. Kidney concentrations show moderate levels (22-26% of total radioactive residues), consistent with the organ's role in xenobiotic elimination [2]. Fat tissue demonstrates consistent distribution across species (25-26% of total radioactive residues), suggesting lipophilic partitioning characteristics [2].
Species-specific variations in excretory patterns reflect different physiological priorities and anatomical adaptations. Rat and goat models demonstrate similar excretion profiles, with faecal elimination serving as the primary route and rapid clearance within 48 hours [2]. These patterns indicate efficient hepatobiliary processing and minimal bioaccumulation potential [2].
Hen models show distinctive excretion patterns, with significant partitioning into eggs representing a unique elimination pathway for reproductive females [2]. This route accounts for 50% of total radioactive residues in laying hens, indicating specialized transport mechanisms for xenobiotic elimination through reproductive tissues [2]. The minimal liver accumulation in hens (less than 4% of total radioactive residues) suggests highly efficient metabolic processing compared to mammalian models [2].
The tissue distribution data demonstrates that fluxapyroxad-N-desmethyl exhibits low bioaccumulation potential across all mammalian species studied, with rapid elimination and minimal tissue retention [2]. These characteristics support the compound's classification as a transient metabolic intermediate with limited persistence in biological systems [2].
| Species | Tissue/Matrix | Concentration (mg/kg equiv) | Percentage of TRR (%) |
|---|---|---|---|
| Rat | Liver | 0.058-0.071 | 13-17 |
| Rat | Kidney | 0.0093-0.017 | 23-26 |
| Rat | Muscle | 0.0041-0.0078 | 55-83 |
| Rat | Fat | 0.0054-0.0064 | 26 |
| Goat | Milk | 0.0027-0.0043 | 23.9-25.4 |
| Goat | Liver | 0.058-0.071 | 12.8-16.7 |
| Goat | Kidney | 0.0093-0.017 | 22.5-25.6 |
| Goat | Muscle | 0.0041-0.0078 | 54.7-82.9 |
| Goat | Fat | 0.0054-0.0064 | 25.8-25.9 |
| Hen | Egg | 0.033 | 50 |
| Hen | Leg muscle | 0.0016 | 26 |
| Hen | Fat | 0.009 | 25 |
| Hen | Liver | minor amounts | <4 |
| Reaction Type | Description | Species Observed | Key Metabolites |
|---|---|---|---|
| Phase I - N-Demethylation | Primary formation pathway from fluxapyroxad | Rat, Goat, Hen | M700F008 |
| Phase I - Hydroxylation (Biphenyl) | Hydroxylation of biphenyl moiety | Rat, Goat, Hen | M700F009, M700F010, M700F024 |
| Phase I - Hydroxylation (Pyrazole) | Hydroxylation at pyrazole ring | Goat | M700F033, M700F045, M700F047 |
| Phase I - Defluorination | Loss of fluorine atom, hydroxyl substitution | Rat, Hen | M700F024, M700F040 |
| Phase II - Glucuronidation | Conjugation with glucuronic acid | Rat, Goat | M700F004, M700F005, M700F014 |
| Phase II - N-Glucuronidation | N-conjugation with glucuronic acid | Rat | M700F034, M700F111 |
| Phase II - Glutathione Conjugation | Conjugation with glutathione derivatives | Rat, Hen | M700F016, M700F063, M700F076 |
| Phase II - Protein Conjugation | Binding to hepatic proteins | Goat | M700F138 (lysine conjugate) |